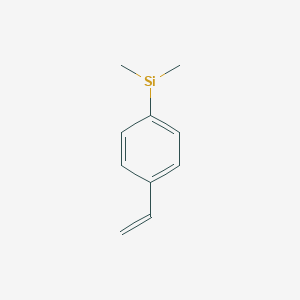
Dimethyl(4-vinylphenyl)silane
概要
説明
Dimethyl(4-vinylphenyl)silane, also known as (4-vinylphenyl)dimethylsilane, is an organosilicon compound with the molecular formula C10H14Si and a molecular weight of 162.3 g/mol . This compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further bonded to a dimethylsilyl group. It is commonly used in various fields, including medical, environmental, and industrial research.
作用機序
Target of Action
Dimethyl(4-vinylphenyl)silane, also known as (4-Ethenylphenyl)(dimethyl)silane, is primarily used in the field of polymer chemistry . Its primary targets are the monomers or polymers with which it interacts during the polymerization process .
Mode of Action
This compound interacts with its targets through a process known as anionic living polymerization . During this process, the styryl group of this compound is polymerized, while the silylvinyl group remains unreacted . This interaction results in the formation of poly[(4-vinylphenyl)dimethylvinylsilane] (PVS) .
Biochemical Pathways
The polymerization of this compound affects the biochemical pathways involved in the synthesis of polymers . The resulting PVS can be used as a backbone chain of graft copolymers, as prepolymers of cross-linked polymers, and for introducing other functions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the choice of initiators, solvents, and polymerization time can significantly impact the anionic polymerization process . Furthermore, exposure to deep ultraviolet light can lead to the formation of a gel in the exposed area of PVS .
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Dimethyl(4-vinylphenyl)silane involves the reaction of (4-vinylphenyl)magnesium chloride with dimethyldichlorosilane in tetrahydrofuran (THF). The reaction is typically carried out under reflux conditions for about an hour . The process can be summarized as follows:
- Gradual addition of p-chlorostyrene to a mixture of magnesium turnings and THF to form (4-vinylphenyl)magnesium chloride.
- Addition of dimethyldichlorosilane to the reaction mixture.
- Refluxing the mixture for an additional hour to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-purity reagents and controlled reaction environments are crucial for industrial-scale synthesis .
化学反応の分析
Types of Reactions
Dimethyl(4-vinylphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced using hydrosilanes as reducing agents.
Substitution: Electrophilic substitution reactions can occur at the vinyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrosilanes such as triethylsilane and diphenylsilane are commonly used.
Substitution: Strong electrophiles such as halogens and acids are used for substitution reactions
Major Products
Oxidation: Epoxides and diols.
Reduction: Corresponding alkanes.
Substitution: Various substituted vinylphenyl derivatives
科学的研究の応用
Dimethyl(4-vinylphenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Employed in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and devices due to its biocompatibility.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
類似化合物との比較
Similar Compounds
(4-Vinylphenyl)dimethylchlorosilane: Similar structure but with a chlorosilane group instead of a dimethylsilyl group.
Triethylsilane: A simple alkylsilane used as a reducing agent.
Diphenylsilane: A phenylsilane used in various reduction reactions.
Uniqueness
Dimethyl(4-vinylphenyl)silane is unique due to its combination of a vinyl group and a dimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable compound in the synthesis of complex organosilicon molecules and in various industrial applications .
特性
InChI |
InChI=1S/C10H13Si/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCKABARGIGHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20785327 | |
| Record name | (4-Ethenylphenyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20785327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4556-72-3 | |
| Record name | (4-Ethenylphenyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20785327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


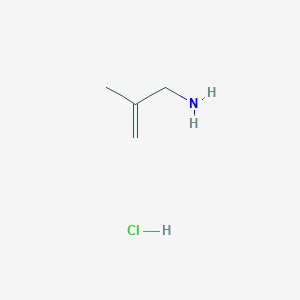

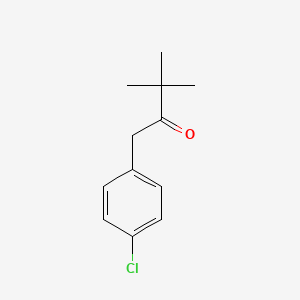


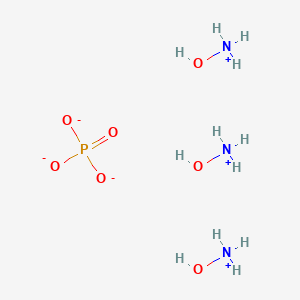



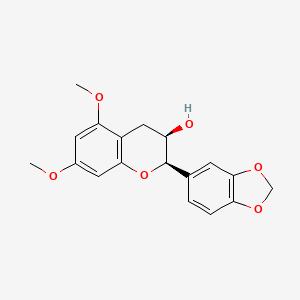
![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)



